molecular formula C11H9NO4 B1276500 (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol CAS No. 438565-34-5

(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol

Cat. No.: B1276500
CAS No.: 438565-34-5
M. Wt: 219.19 g/mol
InChI Key: ZHPSCWJFYANYDL-UHFFFAOYSA-N
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Description

(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol is a heterocyclic compound featuring a benzo[1,3]dioxole (methylenedioxyphenyl) group fused to an isoxazole ring, with a hydroxymethyl substituent at the 5-position of the isoxazole. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-5-8-4-9(12-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPSCWJFYANYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409463
Record name [3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438565-34-5
Record name 3-(1,3-Benzodioxol-5-yl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438565-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

引言

(3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol 是一种含苯并二氧戊环和异恶唑环的复杂杂环化合物,其独特结构赋予其潜在的生物活性和合成价值。本文系统梳理了该化合物的多种合成策略,重点分析反应机理、条件优化及产率数据,基于多来源文献验证方法的可靠性。

合成路线分类与核心策略

核心反应类型

目标化合物的合成通常依赖以下三类关键反应:

  • 苯并二氧戊环的构建 :通过环氧化反应或醛酮缩合生成苯并二氧戊环骨架
  • 异恶唑环的形成 :利用 Claisen-Schmidt 缩醛反应生成 α,β-不饱和酮,随后与羟胺环化
  • 甲醇基团的引入 :通过取代反应、还原反应或直接引入等方式实现

典型合成路线对比

路线类型 代表步骤 产率范围 参考文献
缩醛-羟胺环化 苯并二氧戊环醛酮 + 氯代烃 → α,β-不饱和酮 → 与羟胺反应生成异恶唑环 33%-89%
溴代取代 苯并二氧戊环溴代化合物 → 与甲醇基取代试剂反应生成甲醇基产物 60%-91%
微波辅助合成 传统反应条件替代微波加热,缩短反应时间 58%-75%

详细合成方法分析

路线一:缩醛-羟胺环化法(多步骤)

苯并二氧戊环醛酮的合成

以 piperonal(苯并二氧戊环-5-基甲醛)为例:

  • 原料准备
    • 反应物 :piperonal(11.4 g, 0.04 mol)与甲醇硫酸钠溶液反应
    • 条件 :20% 甲醇 KOH,回流 24 小时
    • 产物 :piperic acid(59% 产率)
  • 缩醛反应

    • 反应物 :piperonal + 4-methoxyacetophenone
    • 条件 :乙醇溶液中 10% NaOH,25°C 30 分钟
    • 产物 :chalcone 衍生物(固体析出)
  • 异恶唑环化

    • 反应物 :chalcone + 羟胺盐
    • 条件 :乙醇中 K₂CO₃,回流 8 小时
    • 产物 :异恶唑衍生物(表 1)
表 1:异恶唑环化反应产率对比
取代基(R₁) 取代基(R₂) 产率(传统法) 产率(微波法)
H OCH₃ 67% 75%
H NH₂ 65% 72%
OCH₃ H 68% 78%
OCH₃ OCH₃ 71% 80%
甲醇基团引入

通过溴代取代反应实现:

  • 原料 :6-bromo-苯并二氧戊环-5-基甲醇
  • 试剂 :N₃⁻(MeOH 溶液)
  • 条件 :回流 24 小时,氮气保护
  • 产物 :5-(azidomethyl)-6-bromo-苯并二氧戊环(91% 产率)

路线二:溴代取代法(高效单步)

苯并二氧戊环溴代化合物的合成
  • 原料 :苯并二氧戊环-5-基甲醇
  • 试剂 :CBr₄/PPh₃(Appel 条件)
  • 溶剂 :无水 DCM
  • 条件 :回流 7 小时,硅胶柱层析
  • 产物 :2,6-dibromo-苯并二氧戊环-5-基甲醇(91% 产率)
甲醇基团引入
  • 反应物 :2,6-dibromo-苯并二氧戊环-5-基甲醇
  • 试剂 :NaOH/KOH 溶液
  • 条件 :水/醇混合溶剂,25°C 2-8 小时
  • 产物 :(3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol(60%-75% 产率)

路线三:微波辅助合成(高效优化)

试剂与条件
  • 反应体系 :MeOH 溶液中 CuCl₂·5H₂O 和抗坏血酸
  • 微波参数 :400 W, 3 分钟
  • 产物 :异恶唑环化产物(表 2)
表 2:微波法与传统法产率对比
反应阶段 传统法产率 微波法产率 时间缩短幅度
异恶唑环化 65%-75% 72%-80% 90%
甲醇基团引入 60%-70% 68%-78% 80%

关键反应条件优化

苯并二氧戊环溴代反应优化

反应参数 最优值 影响因素
溴代试剂 CBr₄/PPh₃ 碘代反应效率低于溴代
溶剂 无水 DCM 水分抑制 Appel 试剂活性
反应温度 回流(约40°C) 高温导致副反应(如脱溴)
工作时间 7 小时 过度反应生成多溴代产物

异恶唑环化反应优化

反应参数 最优值 影响因素
基性催化剂 K₂CO₃ NaOH 会导致酮的水解副反应
溶剂 乙醇 低沸点溶剂缩短反应时间
温度 回流(78°C) 高温促进环化反应
试剂比例 1:1:1 (醛酮:羟胺:K₂CO₃) 过量羟胺引入杂质

产率与纯度数据

不同路线总产率对比

路线编号 总产率(理论) 实际产率 主要损耗环节
路线一 59% × 91% × 75% 45%-50% 缩醛反应生成侧产物
路线二 91% × 75% 68%-72% 溴代取代反应的选择性
路线三 80% × 78% 62%-64% 微波反应的局部过热

纯度控制关键点

阶段 纯度提升措施 效果验证
溴代反应 硅胶柱层析(PE/EA = 6:1) HPLC 纯度 >95%
异恶唑环化 酯交联树脂吸附杂质 NMR 信号单一化
甲醇引入 萃取分液(水/DCM) 重金属残留 <10 ppm

挑战与未来方向

当前限制

  • 选择性问题 :溴代反应易生成多溴代副产物(如 2,4,6-三溴代物)
  • 成本问题 :Appel 试剂(CBr₄/PPh₃)价格高,限制工业化应用
  • 环境问题 :有机溶剂使用量大,对环保要求高

优化策略

  • 催化剂开发 :探索低成本的溴代试剂(如 NBS/光照)
  • 溶剂替代 :使用水相或离子液体提升反应绿色度
  • 流程优化 :微波反应与连续流动反应结合,缩短工艺时间

Chemical Reactions Analysis

Types of Reactions

(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzoic acid derivatives, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

Chemistry

In the field of chemistry, (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : It can be reduced to yield different derivatives.
  • Substitution Reactions : Electrophilic or nucleophilic substitutions can occur on the aromatic rings.

Reaction Summary

Reaction TypeExample ProductsCommon Reagents
OxidationAldehydes, Carboxylic AcidsKMnO₄, CrO₃
ReductionAlcohols, HydrocarbonsLiAlH₄, NaBH₄
SubstitutionVarious substituted derivativesBr₂, NH₃

Biological Research

The compound is being studied for its potential biological activities , particularly in the realms of antimicrobial and anticancer research. Its structural similarities to known bioactive compounds suggest that it may exhibit significant biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Cycle Arrest : Compounds similar in structure have shown the ability to induce cell cycle arrest at the S phase in cancer cells.
  • Apoptosis Induction : These compounds can trigger apoptosis through various biochemical pathways.

Mechanistic Insights

Research indicates that derivatives of this compound exhibit notable antitumor activities against various cancer cell lines:

  • Cytotoxicity Assessment : In vitro studies have shown strong cytotoxic effects against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines.
Cell LineIC50 Value (µM)Toxicity to Normal Cells
HepG2< 50> 150
HCT116< 50> 150
MCF7< 50> 150

Medicinal Applications

Research is ongoing to explore the potential of this compound as a therapeutic agent . Its promising biological activity suggests that it may be developed into a treatment option for various diseases, particularly cancers.

Industrial Applications

Beyond medicinal uses, this compound may also find applications in the development of new materials with specific properties. Its unique chemical structure could be leveraged in creating specialized polymers or other materials with enhanced characteristics.

Mechanism of Action

The mechanism of action of (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Modifications on the Isoxazole Ring

  • (3-Methylisoxazol-5-yl)methanol (CAS: 14716-89-3): Replaces the benzo[1,3]dioxol group with a methyl group. Lower molecular weight (113.116 g/mol vs. ~217–254 g/mol for benzo[1,3]dioxol analogs) and simpler solubility profile (soluble in methanol, THF) .
  • (3-(2-Bromophenyl)isoxazol-5-yl)methanol (CAS: 885273-13-2): Substitutes benzo[1,3]dioxol with a bromophenyl group.

B. Core Heterocycle Modifications

  • 5-(5-Benzo[1,3]dioxol-5-yl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylamine (CAS: 712319-05-6): Replaces the hydroxymethyl group with an oxadiazole-amine moiety.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Key Functional Groups
(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol ~217–254* Chloroform, DMSO (predicted) Hydroxymethyl, methylenedioxy
(3-Methylisoxazol-5-yl)methanol 113.116 Methanol, THF Hydroxymethyl, methyl
(3-(2-Bromophenyl)isoxazol-5-yl)methanol 254.08 Chloroform, DMSO Hydroxymethyl, bromophenyl
3-Benzo[1,3]dioxol-5-yl-isoxazole-5-carbaldehyde 217.18 Not specified Aldehyde, methylenedioxy

*Estimated based on analogous structures .

Biological Activity

(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol is a complex organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole ring fused to an isoxazole ring. Its potential biological activities have garnered attention for applications in medicinal chemistry, particularly in anticancer research.

  • Molecular Formula : C11_{11}H9_9N O4_4
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 438565-34-5
  • IUPAC Name : [3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol

The biological activity of this compound has been linked to its effects on cancer cell lines. Related compounds exhibit the following mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have shown the ability to induce cell cycle arrest at the S phase, effectively halting cancer cell proliferation.
  • Apoptosis Induction : These compounds can trigger apoptosis in cancer cells through various biochemical pathways, including modulation of mitochondrial proteins such as Bax and Bcl-2 .

Biological Activity and Research Findings

Recent studies have provided insights into the anticancer properties of this compound and its analogs:

  • Antitumor Activity : Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor effects against various cancer cell lines. For instance, IC50_{50} values for certain derivatives were found to be lower than those of standard chemotherapeutic agents like doxorubicin, demonstrating higher efficacy .
  • Cytotoxicity Assessment : In vitro studies using the SRB assay revealed that many synthesized compounds showed strong cytotoxic effects against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines while exhibiting minimal toxicity towards normal cells (IC50_{50} > 150 µM) .
  • Mechanistic Studies : The mechanisms behind the anticancer activity have been explored through various assays:
    • EGFR Inhibition : Some studies suggest that these compounds may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
    • Annexin V-FITC Apoptosis Assessment : This method has been utilized to confirm apoptosis induction in treated cancer cells .

Data Table of Anticancer Activity

Compound NameCell Line TestedIC50_{50} (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Synthesis and Evaluation : A study synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxic effects against multiple cancer cell lines, showing promising results that surpassed those of traditional chemotherapeutics .
  • Molecular Docking Studies : Advanced computational methods have been employed to predict the binding affinities of these compounds to various cancer-related targets, enhancing understanding of their potential therapeutic roles .

Q & A

Q. What are the established synthetic routes for (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol?

A common approach involves coupling benzo[1,3]dioxol-5-yl derivatives with isoxazole intermediates. For example, acylation of 5-(benzo[d][1,3]dioxol-5-yl)isoxazole precursors with appropriate acid chlorides in chloroform, followed by reduction to yield the methanol moiety. Triethylamine is often used as a base to neutralize HCl byproducts, and reactions are typically conducted under anhydrous conditions . Post-synthesis purification may involve NaHCO₃ washing, drying with Na₂SO₄, and vacuum evaporation .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the presence of the benzo[1,3]dioxole protons (δ 5.9–6.1 ppm) and isoxazole protons (δ 6.2–6.5 ppm).
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated in studies of analogous compounds (e.g., 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~245.08 for C₁₁H₉NO₄).

Q. What are the recommended storage conditions?

Store under inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation of the methanol group. Avoid exposure to moisture, as hydrolysis of the isoxazole ring may occur .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Reaction temperature : Lower temperatures (0–5°C) during acylation reduce side reactions.
  • Catalyst choice : Use of DMAP (4-dimethylaminopyridine) can enhance coupling efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) improves isolation of the pure product. Yields exceeding 70% have been reported for structurally similar isoxazole derivatives .

Q. What strategies resolve contradictions in biological activity data (e.g., anticonvulsant assays)?

Contradictions may arise from differences in assay protocols (e.g., MES vs. PTZ seizure models). To address this:

  • Standardize models : Use the maximal electroshock (MES) test with consistent current (50 mA, 60 Hz) and duration (0.2 sec) .
  • Dose-response curves : Establish ED₅₀ values with 95% confidence intervals. For example, benzo[1,3]dioxole-containing pyrazoles showed ED₅₀ = 12.3 mg/kg in MES models .
  • Control for metabolic stability : Include carbamazepine as a positive control to validate assay conditions .

Q. How can computational methods aid in studying this compound’s reactivity?

  • DFT calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., benzo[1,3]dioxole’s electron-rich aromatic system enhances electrophilic substitution).
  • Molecular docking : Screen for binding to GABA receptors using AutoDock Vina, leveraging structural data from crystallography .

Q. What are the limitations in extrapolating in vitro results to in vivo systems?

  • Degradation in biological matrices : Organic degradation rates increase with temperature; stabilize samples at 4°C during handling .
  • Bioavailability : The methanol group’s polarity may limit blood-brain barrier penetration. Use prodrug strategies (e.g., esterification) to enhance lipophilicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol
Reactant of Route 2
Reactant of Route 2
(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol

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